2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-15-8-13-10-16(11-14(13)9-15)7-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPUPYDZIUZHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole typically involves the hydrogenation of precursor compounds. For example, one method involves the hydrogenation of a precursor in the presence of a palladium catalyst under specific conditions. The reaction is carried out in methanol at temperatures ranging from 20°C to 50°C for about 4 hours, yielding the desired product with an 83% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield fully saturated compounds.
Scientific Research Applications
2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
Biological Activity
2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a compound of increasing interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and therapeutic implications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure that includes a benzyl group and a methyl substituent on an octahydropyrrolo framework. Its molecular formula is with a molecular weight of approximately 202.30 g/mol. The presence of nitrogen atoms in its structure facilitates protonation and nucleophilic reactions, making it a versatile compound in organic synthesis and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It has been identified as a potential histamine H3 receptor antagonist , which plays a crucial role in modulating neurotransmitter release in the brain. This interaction suggests possible applications in treating neurological disorders such as schizophrenia and anxiety disorders due to its ability to enhance cognitive functions and alleviate anxiety symptoms.
Interaction with Histamine Receptors
Research indicates that compounds similar to this compound exhibit significant activity as histamine-3 receptor ligands. The binding affinity and selectivity toward these receptors have been documented, highlighting the compound's potential for therapeutic applications in neuropharmacology.
Case Studies
- Neuropharmacological Applications : A study demonstrated that the compound significantly improved cognitive functions in preclinical models by acting as a histamine H3 receptor antagonist. This suggests its potential utility in treating cognitive deficits associated with schizophrenia.
- Anti-inflammatory Effects : Preliminary investigations have indicated that derivatives of octahydropyrrolo compounds exhibit anti-inflammatory properties, potentially applicable in treating conditions like asthma and allergic rhinitis through their action on histamine receptors .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with other structurally similar compounds is essential. Below is a table summarizing key features:
| Compound Name | Structure Type | Primary Activity | Application Area |
|---|---|---|---|
| This compound | Bicyclic | Histamine H3 antagonist | Neuropharmacology |
| Octahydropyrrolo derivatives | Bicyclic | Histamine H4 ligands | Anti-inflammatory |
| Pyrrolidine derivatives | Monocyclic | Various receptor interactions | Diverse therapeutic areas |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound. Notable findings include:
- Binding Affinity : The compound exhibits promising binding affinity towards histamine receptors, indicating its potential efficacy as a therapeutic agent.
- Pharmacokinetics : Ongoing research aims to elucidate the pharmacokinetic profile of this compound to assess its bioavailability and metabolic stability in vivo.
Q & A
Q. What are the optimal synthetic routes for 2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves cyclocondensation or multicomponent reactions. For example, analogous pyrrolo-pyrrole systems are synthesized via stepwise alkylation and cyclization under mild conditions. Key parameters include:
- Solvent choice : Dichloromethane or toluene for improved solubility of intermediates .
- Catalysts : Use of mild bases (e.g., sodium bicarbonate) to minimize side reactions during acylation .
- Purification : Silica gel chromatography with methylene chloride/methanol (98:2) gradients effectively isolates the target compound .
Yield optimization requires monitoring reaction time (e.g., overnight stirring) and stoichiometric ratios of benzylating agents (e.g., benzoyl chloride) .
Q. What spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For instance, methyl groups in similar compounds resonate at δ 1.2–1.5 ppm, while benzyl protons appear as aromatic multiplets .
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for the acetamide derivative of a related octahydropyrrolo-pyrrole system .
- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 454 [M]) validates molecular weight and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., ±0.05% accuracy) to confirm purity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict regioselectivity and stereochemical outcomes in the synthesis of derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict:
- Regioselectivity : Electron density maps identify nucleophilic/electrophilic sites in heterocyclic intermediates .
- Steric Effects : Van der Waals radii simulations explain preferential benzylation at the 5-position over the 2-position .
Validation involves comparing computed NMR chemical shifts with experimental data (RMSD < 0.1 ppm) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolism, bioavailability). Mitigation strategies include:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetamide) to enhance solubility and tissue penetration .
- Metabolic Profiling : LC-MS/MS tracks metabolite formation in plasma to identify unstable intermediates .
- Dosing Regimen Adjustment : Subcutaneous administration bypasses first-pass metabolism, improving correlation between in vitro IC and in vivo efficacy .
Q. How can reaction mechanisms for cycloaddition or ring-closure steps be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : N-labeled precursors trace nitrogen migration during cyclization (e.g., via N NMR) .
- Kinetic Studies : Variable-temperature NMR monitors intermediate stability; Arrhenius plots determine activation energy (e.g., ΔG ≈ 25 kcal/mol for ring closure) .
- Trapping Experiments : Quenching with electrophiles (e.g., methyl iodide) isolates reactive enamine intermediates for structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
